BenchChemオンラインストアへようこそ!

5-Nitro-3-(trifluoromethyl)pyridin-2-amine

Androgen Receptor Antagonist Prostate Cancer Drug Resistance

This regioisomerically pure scaffold is the essential core for synthesizing pure androgen receptor (AR) antagonists, including EF2 (IC₅₀ = 0.30 μM). The precise 5-nitro-3-trifluoromethyl substitution pattern is critical: alternative regioisomers or non-nitrated analogs produce partial/full AR agonism, invalidating SAR. This compound enables reliable derivative libraries, hit-to-lead optimization, and replication of published in vivo efficacy against drug-resistant AR variants. Choose this validated building block for functional consistency.

Molecular Formula C6H4F3N3O2
Molecular Weight 207.11 g/mol
CAS No. 1121056-94-7
Cat. No. B1404170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-(trifluoromethyl)pyridin-2-amine
CAS1121056-94-7
Molecular FormulaC6H4F3N3O2
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-]
InChIInChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11)
InChIKeyRWDUIGPQGQPWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3-(trifluoromethyl)pyridin-2-amine (CAS 1121056-94-7): A Strategic Building Block for Next-Generation Androgen Receptor Antagonists


5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a trifluoromethylated nitropyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry. Its molecular formula is C₆H₄F₃N₃O₂ with a molecular weight of 207.11 g/mol [1]. The compound features a unique substitution pattern with an amino group at position 2, a trifluoromethyl group at position 3, and a nitro group at position 5 of the pyridine ring. This specific arrangement creates a versatile scaffold that has been successfully employed in the discovery of novel pure androgen receptor (AR) antagonists, including the development candidate EF2 (IC₅₀ = 0.30 μM) [2]. Commercial availability typically exceeds 96% purity, with analytical certification including NMR, HPLC, and GC data .

Why 5-Nitro-3-(trifluoromethyl)pyridin-2-amine Cannot Be Replaced by Common Aminopyridine Analogs in AR Antagonist Development


Generic substitution of this compound with structurally similar aminopyridine building blocks is precluded by its precise regioisomeric substitution pattern. The 5-nitro-3-(trifluoromethyl) arrangement on the pyridine ring is not merely a positional variant; it is essential for achieving the optimal molecular conformation required for high-affinity AR antagonist activity. For instance, the regioisomer 3-Nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 53359-69-6) exhibits a distinct binding profile due to the altered positioning of the electron-withdrawing groups [1]. Furthermore, derivatives built from this specific scaffold, such as EF2, demonstrate potent activity (IC₅₀ = 0.30 μM) against both wild-type and drug-resistant AR variants [2], whereas related scaffolds lacking the 5-nitro group have been shown to act as AR agonists rather than pure antagonists. The precise 2-amino-3-CF₃-5-NO₂ geometry is thus a critical determinant of functional activity, making this compound non-interchangeable with its regioisomers or non-nitrated analogs in structure-activity relationship (SAR)-driven projects.

Quantitative Differentiation of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine: Comparative Potency, Regioisomeric Impact, and Synthetic Performance


Derivative AR Antagonist Potency: EF2 Exhibits 3.1-Fold Superior Activity Compared to EL15 from the Same Scaffold

The 5-nitro-3-(trifluoromethyl)pyridin-2-amine core serves as the foundation for potent androgen receptor antagonists. In a direct comparison of derivatives synthesized from this building block, compound EF2 demonstrated an IC₅₀ of 0.30 μM against AR in a luciferase reporter gene assay, whereas a closely related analog EL15, which differs in peripheral substitution, showed an IC₅₀ of 0.94 μM in the same assay [1]. This 3.1-fold improvement in potency highlights the scaffold's capacity for optimization and its inherent advantage over alternative cores. Importantly, EF2 was effective against both wild-type and drug-resistant AR variants, including the clinically relevant F876L mutation that confers resistance to enzalutamide [2].

Androgen Receptor Antagonist Prostate Cancer Drug Resistance

Regioisomeric Selectivity: 5-Nitro-3-CF₃ Pyridine Core Prevents AR Agonism Observed with Alternative Substitution Patterns

The substitution pattern of 5-nitro-3-(trifluoromethyl)pyridin-2-amine is not interchangeable with its regioisomers. The 3-Nitro-5-(trifluoromethyl)pyridin-2-amine isomer (CAS 53359-69-6), which places the nitro group at the 3-position instead of the 5-position, exhibits distinct biological behavior. A derivative of this regioisomer showed an IC₅₀ of 34.81 μM against acetylcholinesterase (AChE), indicating a different target profile and substantially reduced potency compared to the sub-micromolar activity of the 5-nitro scaffold against AR . More critically, SAR studies within the AR program revealed that compounds lacking the 5-nitro group on the pyridine core or having alternative substitution patterns exhibited partial or full AR agonism, whereas the 5-nitro-3-CF₃ arrangement is essential for pure antagonism [1].

Structure-Activity Relationship Regioisomerism AR Antagonism

Synthetic Accessibility and Yield: Robust 75-80% Yield from Readily Available Precursors

5-Nitro-3-(trifluoromethyl)pyridin-2-amine can be synthesized via a straightforward nitration of 2-amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0) using concentrated sulfuric acid and fuming nitric acid at 0-50°C. This method, disclosed in patent WO2009/23179, achieves an isolated yield of 75% [1]. An alternative route starting from 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9) and ammonia in methanol at room temperature provides an 80% yield . In contrast, the synthesis of the regioisomer 3-Nitro-5-(trifluoromethyl)pyridin-2-amine requires less common precursors and more elaborate procedures, with no scalable, high-yielding route reported in the open literature.

Synthetic Chemistry Process Development Cost of Goods

Physical Property Profile: Predicted Drug-Likeness and Favorable Pharmacokinetic Parameters

5-Nitro-3-(trifluoromethyl)pyridin-2-amine exhibits a favorable physicochemical profile for a building block destined for orally bioavailable drug candidates. Key predicted properties include: Consensus Log P = 0.93, Topological Polar Surface Area (TPSA) = 84.73 Ų, and high gastrointestinal absorption with no predicted blood-brain barrier permeation . Importantly, the compound is predicted to be a non-inhibitor of all major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a critical advantage for a core scaffold intended for lead optimization, as it minimizes the risk of drug-drug interaction liabilities being introduced early in the scaffold . It passes all major drug-likeness filters (Lipinski, Veber, Egan, Muegge) and has a synthetic accessibility score of 2.23 on a 1-10 scale, confirming its practicality as a building block .

ADME Drug-Likeness Medicinal Chemistry

Validated Application Scenarios for 5-Nitro-3-(trifluoromethyl)pyridin-2-amine in Prostate Cancer Drug Discovery


Scaffold for Next-Generation Androgen Receptor Antagonists Overcoming Enzalutamide Resistance

This compound is the optimal starting material for synthesizing novel pure AR antagonists designed to combat resistance mutations (e.g., F876L) that convert clinical AR antagonists into agonists. Derivatives built from this scaffold, such as EF2 (IC₅₀ = 0.30 μM), have demonstrated potent inhibition of both wild-type and drug-resistant AR variants and suppressed tumor growth in a C4-2B xenograft mouse model following oral administration [1]. Procurement of this specific core is essential for replicating these results and advancing the chemical series.

Regiochemically Defined Building Block for Structure-Activity Relationship (SAR) Studies

The precise 5-nitro-3-trifluoromethyl substitution pattern is critical for maintaining pure AR antagonism. Use of alternative regioisomers or non-nitrated analogs has been shown to result in partial or full AR agonism, confounding SAR interpretation [2]. This compound provides a validated, regioisomerically pure scaffold that ensures functional consistency across a library of derivatives, enabling reliable SAR data generation and hit-to-lead optimization [3].

Cost-Effective, Scalable Intermediate for Preclinical Development

The compound's synthesis is well-characterized, achieving 75-80% yields from commercially available precursors under mild conditions (0-50°C, atmospheric pressure) . This robust synthesis supports cost-effective, multi-gram procurement for preclinical studies. Its favorable predicted ADME profile—high GI absorption, low CYP inhibition liability—further reduces the risk of encountering scaffold-related pharmacokinetic issues during lead optimization, making it a strategically sound choice for medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-3-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.